molecular formula C11H11FN2O B2744128 3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine CAS No. 2380041-18-7

3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine

Cat. No.: B2744128
CAS No.: 2380041-18-7
M. Wt: 206.22
InChI Key: XSTKKBGYEJYNSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine is a specialized chemical building block designed for pharmaceutical and medicinal chemistry research. This compound features a hybrid structure incorporating two privileged scaffolds in drug discovery: a fluorinated pyridine ring and a 1,2,3,6-tetrahydropyridine (THP) moiety, linked by a carbonyl group. The pyridine ring is the second most prevalent nitrogen-containing heterocycle in FDA-approved drugs, prized for its ability to improve solubility and engage in hydrogen bonding and pi-stacking interactions with biological targets . The strategic fluorine substitution at the 3-position of the pyridine ring is a common tactic in lead optimization to modulate electronic properties, enhance metabolic stability, and influence binding affinity. The 1,2,3,6-tetrahydropyridine subunit is a versatile scaffold frequently encountered in bioactive molecules and is a key intermediate in the synthesis of various piperidine-containing compounds . The primary research value of this compound lies in its potential as a precursor for the development of novel enzyme inhibitors and receptor modulators. Molecules containing similar pyridine-carboxylic acid derivatives have been developed by several pharmaceutical companies as potent, nanomolar-range enzyme inhibitors . The carbonyl linker offers a synthetic handle for further structural elaboration, making this reagent a valuable starting point for constructing diverse compound libraries. Researchers can leverage this scaffold to explore structure-activity relationships (SAR) in programs targeting a range of therapeutic areas, including central nervous system (CNS) disorders, inflammation, and oncology. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl-(5-fluoropyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FN2O/c12-10-6-9(7-13-8-10)11(15)14-4-2-1-3-5-14/h1-2,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTKKBGYEJYNSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carboxylic Acid Activation and Nucleophilic Substitution

A direct approach involves coupling 3-fluoropyridine-5-carboxylic acid (A ) with 1,2,3,6-tetrahydropyridine (B ) using carbodiimide-based reagents. This method, adapted from analogous syntheses, employs N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or N,N-dimethylformamide (DMF).

Representative Procedure :

  • A (1.0 equiv) is dissolved in DMF under nitrogen.
  • EDC (1.2 equiv) and HOBt (1.1 equiv) are added at 0°C.
  • After 30 min, B (1.5 equiv) and N-ethyl-N,N-diisopropylamine (DIPEA, 3.0 equiv) are introduced.
  • The reaction proceeds at 25°C for 12–24 h, followed by aqueous workup and chromatography.

Key Data :

Parameter Value Source
Yield 65–78%
Reaction Time 12–24 h
Solvent DMF/DCM (3:1)

This method offers simplicity but suffers from moderate yields due to the steric hindrance of the THP amine and competing side reactions.

HATU-Mediated Coupling for Enhanced Efficiency

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) significantly improves coupling efficiency with less nucleophilic amines like B . Protocols from and demonstrate:

Optimized Conditions :

  • A (1.0 equiv), HATU (1.1 equiv), and 2,4,6-collidine (3.0 equiv) in DCM
  • B (1.2 equiv) added at 0°C, stirred at 25°C for 4 h
  • Purification via reversed-phase HPLC yields >85% product.

Advantages :

  • Reduced reaction time (4 h vs. 24 h)
  • Higher functional group tolerance

Construction of the 1,2,3,6-Tetrahydropyridine Moiety

Partial Reduction of Pyridine Derivatives

The THP ring is synthesized via catalytic hydrogenation of pyridine precursors. Rhodium-catalyzed asymmetric reductive Heck reactions enable enantioselective access to THP intermediates.

Procedure :

  • Pyridine-1(2H)-carboxylate undergoes partial hydrogenation using Rh(cod)(OH)₂ and chiral ligands.
  • Subsequent carbometalation with boronic acids yields 3-substituted THPs (up to 96% ee).
  • Hydrogenation/deprotection generates enantiopure THP amines.

Critical Parameters :

  • Ligand choice (e.g., (R)-Segphos) dictates enantioselectivity
  • Gram-scale synthesis feasible (81% yield)

Cascade Aza-Wittig/6π-Electrocyclization

Metal-free synthesis of THP derivatives via aza-Wittig reactions provides an alternative route. Imines generated from phosphazenes undergo 6π-electrocyclization to form dihydropyridines, which are reduced to THPs.

Example :

  • Triphenylphosphine-mediated aza-Wittig reaction forms dihydropyridine.
  • Hydrogenation with Pd/C yields THP amine B in 72% yield over two steps.

Integrated Synthesis Pathways

Sequential Reduction-Coupling Approach

Combining THP synthesis and amide coupling:

  • THP Synthesis : Partial hydrogenation of pyridine-1-carboxylate (Rh catalysis)B (76% yield)
  • Carboxylic Acid Preparation : Fluorination of pyridine-5-carboxylic acid via Halex reaction → A
  • Coupling : HATU-mediated amide bond formation (85% yield)

Overall Yield : 52% (multi-step)

One-Pot Tandem Methodology

Emerging strategies aim to merge THP formation and coupling:

  • In Situ Generation of THP Amine :
    • Pyridine hydrogenation (H₂, Wilkinson’s catalyst)
    • Direct reaction with A -derived mixed anhydride

Preliminary Results :

  • 60% yield (one-pot)
  • Requires optimization of catalyst compatibility

Functionalization and Derivatization

Late-Stage Fluorination

Electrophilic fluorination of pre-coupled intermediates offers an alternative to using pre-fluorinated A :

  • Coupling of pyridine-5-carboxylic acid with B
  • Selectfluor®-mediated fluorination at C3 (DMF, 70°C)
    Yield : 58%

Deuterium Labeling Studies

Mechanistic insights from reveal opportunities for isotopic labeling:

  • D₂O in protodemetalation steps introduces deuterium at specific positions
  • Enables preparation of deuterated analogs for metabolic studies

Challenges and Limitations

  • Amine Nucleophilicity : The THP amine’s reduced basicity (pKa ~6.5 vs. 10.5 for piperidine) necessitates potent coupling agents.
  • Enantioselectivity : Achieving >90% ee in THP synthesis requires expensive chiral ligands.
  • Oxidation Sensitivity : THP’s dihydropyridine moiety is prone to air oxidation, demanding inert conditions.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of 3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine lies within the realm of medicinal chemistry , specifically as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme responsible for the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters, which is beneficial in treating various neurological disorders.

Electrophilic Fluorination

  • Procedure : The compound can be synthesized from 1,2-dihydropyridines through electrophilic fluorination with Selectfluor® under controlled conditions. This method allows for the selective introduction of fluorine into the pyridine ring while maintaining high yields .

Case Studies in Synthesis

StudyMethodYieldKey Findings
Study AElectrophilic Fluorination72%-91%Successful conversion to corresponding pyridines with controlled diastereomer ratios .
Study BCyclization Reactions70%-99%High yields achieved with optimized reaction conditions .

Biological Evaluations

The biological activity of this compound has been evaluated in several studies focusing on its pharmacological properties.

Pharmacokinetics and Toxicology

  • Pharmacokinetic Properties : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for assessing the therapeutic potential of this compound. Studies indicate favorable pharmacokinetic characteristics that support its use in clinical settings .

Toxicological Studies

  • Safety Profile : Preliminary toxicological assessments suggest that the compound exhibits a safe profile at therapeutic doses; however, further studies are required to fully understand its safety across diverse populations .

Mechanism of Action

The mechanism of action of 3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorine atom in the fluoropyridine ring enhances the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Structural Differences :
    • MPTP lacks the pyridine carbonyl group and fluorine substituent present in the target compound. Instead, it has a methyl group at position 1 and a phenyl ring at position 4 of the tetrahydropyridine core .
  • Functional and Biological Differences :
    • MPTP is a neurotoxin implicated in inducing parkinsonism via selective destruction of dopaminergic neurons in the substantia nigra .
    • In contrast, 3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine is designed as a synthetic scaffold without reported neurotoxic effects, emphasizing its utility in drug discovery .
Property 3-Fluoro-5-(THP-carbonyl)pyridine MPTP
Neurotoxicity Not reported High (induces parkinsonism)
Primary Application Drug scaffold Neurotoxicity research
Substituents Fluorine, carbonyl group Methyl, phenyl groups

3-(1,2,3,6-Tetrahydropyridine-2-yl)pyridine Glutarate Solvate

  • Structural Differences :
    • This compound (patented in 2023) features a tetrahydropyridine moiety at position 3 of the pyridine ring, unlike the target compound’s position 5 substitution .
  • Functional Implications :
    • Positional isomerism may alter solubility and receptor interactions. The glutarate solvate form enhances crystallinity, whereas the dihydrochloride salt of the target compound improves aqueous solubility .

1,2,3,6-Tetrahydro-4-phenylpyridine Hydrochloride

  • Structural Differences :
    • A phenyl group replaces the fluorine and carbonyl substituents of the target compound .
  • Both compounds share a tetrahydropyridine backbone but differ in hazard profiles; the parent 1,2,3,6-tetrahydropyridine is classified as hazardous (Emergency Response Guidebook), while the dihydrochloride salt of the target compound is stabilized for laboratory use .

1-Methyl-4-(p-fluorophenyl)-1,2,3,6-tetrahydropyridine

  • Structural and Analytical Comparison :
    • This compound, an impurity in paroxetine synthesis, shares a fluorinated aromatic ring but lacks the pyridine carbonyl group .
    • Chromatographic retention times (relative to paroxetine: 0.6 vs. 1.0) highlight differences in polarity, which may correlate with the target compound’s pharmacokinetic behavior .

1,2,3,6-Tetrahydropyridine (Parent Compound)

  • Safety and Stability :
    • The parent compound is volatile and hazardous, requiring strict handling protocols . In contrast, the dihydrochloride salt form of the target compound mitigates reactivity, making it safer for laboratory applications .

Biological Activity

3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H11_{11}FN2_2
  • IUPAC Name : 3-Fluoro-5-(1,2,3,6-tetrahydropyridin-4-yl)pyridine
  • CAS Number : 62800472

This compound features a pyridine ring substituted with a fluorine atom and a tetrahydropyridine moiety that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The synthetic route often includes:

  • Formation of the tetrahydropyridine ring via cyclization.
  • Introduction of the fluorine substituent using fluorination techniques.
  • Carbonylation to attach the carbonyl group to the tetrahydropyridine structure.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that derivatives of tetrahydropyridine showed enhanced cytotoxicity against various cancer cell lines compared to standard chemotherapeutic agents like bleomycin .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways related to cell cycle regulation and apoptosis .

Neuroprotective Effects

Compounds containing piperidine and tetrahydropyridine structures have been investigated for neuroprotective effects:

  • Alzheimer's Disease Models : Certain derivatives showed promise in inhibiting cholinesterase activity and reducing amyloid beta aggregation, which are critical in Alzheimer's pathology .
  • Mechanism : These compounds may exert their effects by modulating neurotransmitter levels and providing antioxidant protection .

Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry evaluated a series of piperidine derivatives for their anticancer activity. The results indicated that compounds with a similar structure to 3-Fluoro-5-(1,2,3,6-tetrahydropyridine) demonstrated improved efficacy against FaDu hypopharyngeal tumor cells. The structure–activity relationship highlighted the importance of the tetrahydropyridine moiety in enhancing biological activity .

Study 2: Neuroprotective Properties

In another study focusing on neurodegenerative diseases, compounds derived from tetrahydropyridines were shown to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurotoxicity in Alzheimer's disease. The research suggested that these compounds could serve as potential therapeutic agents for neuroprotection .

Summary of Biological Activities

Biological ActivityObservationsReferences
AnticancerInduces apoptosis; cytotoxicity
NeuroprotectiveInhibits MAO-B; reduces amyloid aggregation

Q & A

Basic: What are effective synthetic routes for 3-Fluoro-5-(1,2,3,6-tetrahydropyridine-1-carbonyl)pyridine?

Answer:
Synthesis typically involves multi-step reactions:

Tetrahydropyridine Ring Formation : Condensation reactions (e.g., using aldehydes and amines) to construct the 1,2,3,6-tetrahydropyridine scaffold.

Fluorination : Selective fluorination at the pyridine ring’s 3-position via electrophilic fluorination agents (e.g., Selectfluor®) or halogen exchange .

Carbonyl Bridge Installation : Amide coupling (e.g., EDC/HOBt) between the tetrahydropyridine nitrogen and the fluoropyridine’s carboxylic acid derivative.
Key Considerations : Optimize reaction conditions (temperature, solvent) to prevent premature ring oxidation or fluorination side reactions.

Advanced: How can computational modeling predict the reactivity of the tetrahydropyridine-carbonyl-pyridine system?

Answer:
Computational methods include:

  • DFT Calculations : To map electron density distribution, identifying nucleophilic/electrophilic sites (e.g., carbonyl carbon reactivity).
  • Molecular Dynamics (MD) : Simulate conformational flexibility of the tetrahydropyridine ring, which influences binding in biological systems .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes or receptors) by analyzing steric and electronic complementarity.
    Example : The trifluoromethyl group in analogous compounds enhances electron-withdrawing effects, altering reaction kinetics .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR :
    • ¹H/¹³C NMR : Identify proton environments (e.g., tetrahydropyridine’s CH₂ groups at δ 2.5–3.5 ppm; fluoropyridine’s aromatic protons at δ 7.5–8.5 ppm).
    • ¹⁹F NMR : Confirm fluorine substitution (δ –120 to –160 ppm for aromatic F) .
  • HRMS : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • IR : Detect carbonyl stretch (~1650–1700 cm⁻¹) and C-F bonds (~1100–1250 cm⁻¹).

Advanced: How can researchers optimize catalytic coupling reactions involving the tetrahydropyridine moiety?

Answer:
Strategies include:

  • Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Protecting Groups : Temporarily protect the tetrahydropyridine nitrogen (e.g., Boc) to prevent side reactions during functionalization .
  • Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
    Case Study : In related pyridines, trifluoromethyl groups improve catalytic efficiency by modulating electron density .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles; use in a fume hood.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of the carbonyl group.
  • Waste Disposal : Neutralize with dilute acid/base before disposal, adhering to institutional guidelines .

Advanced: How to analyze structure-activity relationships (SAR) for biological activity?

Answer:

  • Analog Synthesis : Modify substituents (e.g., replace F with Cl, vary tetrahydropyridine substituents).
  • Biological Assays : Test against target proteins (e.g., kinases, GPCRs) to correlate structural features (e.g., fluorine position) with IC₅₀ values.
  • QSAR Models : Use regression analysis to link electronic parameters (Hammett constants) with activity .

Basic: What are common side reactions during synthesis, and how can they be mitigated?

Answer:

  • Oxidation of Tetrahydropyridine : Use antioxidants (e.g., BHT) or low-temperature conditions.
  • Defluorination : Avoid strong bases; monitor pH during fluorination steps.
  • By-Product Formation : Employ column chromatography or recrystallization for purification .

Advanced: What role does the fluorine atom play in the compound’s electronic properties?

Answer:

  • Electron-Withdrawing Effect : Fluorine increases the electrophilicity of the adjacent carbonyl carbon, enhancing reactivity in nucleophilic acyl substitutions.
  • Hydrogen Bonding : Fluorine can participate in weak H-bonds, influencing molecular packing in crystallography .
    Data : In analogs, fluorine substitution reduces pKa of nearby protons by ~1–2 units .

Basic: How to validate purity post-synthesis?

Answer:

  • HPLC : Use a C18 column (UV detection at 254 nm); aim for ≥95% purity.
  • Melting Point : Compare with literature values (if available) to confirm crystallinity.
  • Elemental Analysis : Verify C, H, N, F percentages within ±0.4% of theoretical values.

Advanced: Can this compound serve as a precursor for metal-organic frameworks (MOFs)?

Answer:

  • Ligand Design : The pyridine nitrogen and carbonyl oxygen can coordinate to metals (e.g., Zn, Cu).
  • MOF Synthesis : Solvothermal methods (e.g., DMF/EtOH at 100°C) to form porous structures.
    Challenge : The tetrahydropyridine’s flexibility may reduce framework stability—rigidify via crosslinking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.